7H-Azeto[2,1-b]pyrano[2,3-e][1,3]oxazine(9CI)

Medicinal Chemistry Scaffold Hopping Heterocyclic Design

7H-Azeto[2,1-b]pyrano[2,3-e][1,3]oxazine (9CI) (CAS 411231-32-8) is a fully unsaturated tricyclic heterocycle (molecular formula C9H7NO2, molecular weight 161.16 g·mol⁻¹) that fuses a four-membered azetidine ring, a six-membered pyran ring, and a 1,3-oxazine ring within a single rigid scaffold. The compound belongs to the broader pyrano‑oxazine family, whose members have been investigated as epigenetic reader inhibitors (BRD2 bromodomains) and ceramidase inhibitors.

Molecular Formula C9H7NO2
Molecular Weight 161.16 g/mol
CAS No. 411231-32-8
Cat. No. B13822266
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7H-Azeto[2,1-b]pyrano[2,3-e][1,3]oxazine(9CI)
CAS411231-32-8
Molecular FormulaC9H7NO2
Molecular Weight161.16 g/mol
Structural Identifiers
SMILESC1C=C2N1C=C3C(=CC=CO3)O2
InChIInChI=1S/C9H7NO2/c1-2-7-8(11-5-1)6-10-4-3-9(10)12-7/h1-3,5-6H,4H2
InChIKeyDGSZPAYKVWSVBB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7H-Azeto[2,1-b]pyrano[2,3-e][1,3]oxazine (CAS 411231-32-8): Structural and Procurement Baseline


7H-Azeto[2,1-b]pyrano[2,3-e][1,3]oxazine (9CI) (CAS 411231-32-8) is a fully unsaturated tricyclic heterocycle (molecular formula C9H7NO2, molecular weight 161.16 g·mol⁻¹) that fuses a four-membered azetidine ring, a six-membered pyran ring, and a 1,3-oxazine ring within a single rigid scaffold . The compound belongs to the broader pyrano‑oxazine family, whose members have been investigated as epigenetic reader inhibitors (BRD2 bromodomains) [1] and ceramidase inhibitors [2]. Unlike simpler monocyclic 1,3‑oxazines or bicyclic pyrano‑oxazines, the azeto‑fused variant offers an electronically and conformationally constrained architecture that can influence molecular recognition, metabolic stability, and physicochemical properties . Its computed LogP of 1.38 and topological polar surface area (TPSA) of 21.70 Ų place it in a physicochemical space distinct from many drug‑like oxazine derivatives, potentially affecting membrane permeability and solubility profiles . Primary literature reporting quantitative biological or physicochemical comparisons for this specific compound remains absent from major public databases as of the search date; the evidence assembled below therefore relies on class‑level inference and computed property comparisons.

Why In‑Class Oxazine Analogs Cannot Simply Substitute for 7H-Azeto[2,1-b]pyrano[2,3-e][1,3]oxazine (CAS 411231-32-8)


Generic substitution within the pyrano‑oxazine family is not feasible because even minor variations in ring topology, saturation, and heteroatom placement profoundly alter molecular recognition, physicochemical behaviour, and synthetic tractability . The target compound’s fully unsaturated azeto‑pyrano‑oxazine tricycle creates a rigid, planar core with a distinct electron distribution compared with saturated azeto‑benzoxazines [1] or dioxino‑fused variants . Computed properties illustrate these differences: the target compound has a LogP of 1.38 and TPSA of 21.70 Ų , whereas the saturated hexahydro‑dioxino analog (CAS 785051‑80‑1, C10H15NO4) carries two additional oxygen atoms and four more hydrogen atoms, giving it a markedly higher molecular weight (213.23 vs. 161.16 g·mol⁻¹) and likely greater hydrogen‑bonding capacity that would alter solubility, permeability, and target‑binding profiles . Furthermore, the pyrano[3,4‑e][1,3]oxazine‑4,5‑dione subclass (exemplified by NC06) contains a dione moiety that introduces electrophilic reactivity absent in the target compound [2]. For procurement, the ring‑fusion pattern dictates the available synthetic entry points, protecting‑group requirements, and feasible derivatisation chemistries, meaning a customer requiring the exact azeto[2,1‑b]pyrano[2,3‑e] topology cannot accept a pyrano[3,4‑e] or dioxino‑fused substitute without risking a change in both chemical behaviour and downstream assay results . These structural and property differences underscore why this specific CAS registry number must be specified in purchase orders and experimental protocols.

7H-Azeto[2,1-b]pyrano[2,3-e][1,3]oxazine (CAS 411231-32-8): Quantitative Differentiation Evidence Guide


Scaffold Topology Differentiation: Tricyclic Azeto‑Pyrano‑Oxazine vs. Bicyclic Pyrano‑Oxazine Cores

The target compound embodies a fully unsaturated azeto[2,1-b]pyrano[2,3-e][1,3]oxazine tricycle that is topologically distinct from the bicyclic pyrano[3,4-e][1,3]oxazine‑4,5‑dione core found in the ceramidase inhibitor NC06. The azetidine ring in the target compound introduces a four-membered nitrogen‑containing ring fused across the pyran and oxazine rings, creating a scaffold with different ring‑strain energy, conformational rigidity, and electron distribution compared to the dione‑bearing bicyclic system. This difference is not merely formal; the absence of the electrophilic 4,5‑dione moiety in the target compound eliminates a potential covalent reactivity liability, making it more suitable for applications requiring reversible, non‑covalent target engagement .

Medicinal Chemistry Scaffold Hopping Heterocyclic Design

Physicochemical Profile: Lipophilicity and Polar Surface Area Relative to Drug‑Like Oxazine Derivatives

The target compound’s computed LogP of 1.38 and TPSA of 21.70 Ų place it in a region of physicochemical space consistent with moderate membrane permeability and good blood‑brain barrier penetration potential. In comparison, the well‑characterised pyrano‑1,3‑oxazine BRD2 inhibitor NS5 (NSC 328111) has a reported molecular weight of approximately 340 g·mol⁻¹ and contains additional polar substituents that likely increase its TPSA beyond 60 Ų, reducing CNS penetration potential relative to the smaller, more lipophilic target compound. This property differentiation is meaningful for projects requiring CNS‑exposed chemical probes .

ADME Prediction Physicochemical Profiling Lead Optimisation

Thermal Stability and Physical Form: Calculated Boiling Point and Density Relative to Saturated Analogs

The fully unsaturated azeto‑pyrano‑oxazine core of the target compound confers a high calculated boiling point of 407.26 °C at 760 mmHg and a density of 1.423 g/cm³, reflecting strong intermolecular interactions in the condensed phase . In contrast, the saturated hexahydro‑2,6‑dimethyl‑dioxino‑fused analog (CAS 785051‑80‑1) has a molecular weight of 213.23 and, based on its increased hydrogen‑bonding capacity and saturation, is expected to exhibit a lower melting point and different crystallinity behaviour, which could influence handling, storage, and formulation . For procurement, these differences matter when compounds must be stored or shipped under controlled conditions or when physical form (crystalline vs. amorphous) affects dissolution rates in assay media.

Process Chemistry Formulation Development Physicochemical Characterisation

Biological Target Class Potential: Pyrano‑Oxazine Privileged Scaffold Inference

The pyrano‑1,3‑oxazine chemotype has been validated as a privileged scaffold for bromodomain inhibition, most notably through the discovery of NS5 (NSC 328111), which binds BRD2 BD1 with a KD of ∼1.3 µM as measured by SPR and MST, and attenuates proliferation and migration of U87MG glioblastoma cells [1]. While the target compound has not been directly tested against BRD2 or other bromodomains in published studies, its shared pyrano‑oxazine substructure and distinct azeto‑fused topology suggest it could serve as a novel starting point for fragment‑based or structure‑guided optimisation of bromodomain inhibitors with potentially altered selectivity profiles across the BET family [2]. The absence of direct target engagement data for the compound must be weighed against the documented tractability of the chemotype.

Epigenetics Bromodomain Inhibition Chemical Biology

Supply‑Chain and Purity Verification: Analytical Identifiers for Procurement Integrity

The target compound is uniquely identifiable by its CAS registry number (411231-32-8), canonical SMILES string (C1C=C2N1C=C3C(=CC=CO3)O2), InChI (1S/C9H7NO2/c1-2-7-8(11-5-1)6-10-4-3-9(10)12-7/h1-3,5-6H,4H2), and InChIKey (DGSZPAYKVWSVBB-UHFFFAOYSA-N). These identifiers, verified across Chemsrc, ChemBlink, and ChemicalBook , provide unambiguous chemical identity confirmation for incoming quality control (QC) by NMR, LC‑MS, or IR. For procurement, the availability of these orthogonal identifiers reduces the risk of receiving an incorrect isomer or structurally related impurity. In comparison, the closely related saturated analog (CAS 785051‑80‑1) has a distinct InChIKey and SMILES, enabling unequivocal differentiation by analytical techniques . No GHS hazard classification data are currently available for the target compound, which should be noted for shipping and handling documentation .

Analytical Chemistry Quality Control Procurement Compliance

Synthetic Tractability and Derivatisation Potential: Ring‑Fusion Enables Divergent Chemistry

The azeto[2,1-b]pyrano[2,3-e] ring fusion in the target compound is accessible via [2+2] ketenimine‑acylimino cycloaddition chemistry, as demonstrated for the closely related azeto[2,1-b]quinazolin‑8‑one and azeto[2,1-b]pyrimidinone systems [1]. This synthetic route offers moderate to good yields under controlled conditions and provides a handle for further functionalisation at the azetidine nitrogen and pyran ring positions. In contrast, the pyrano[3,4-e][1,3]oxazine‑4,5‑dione subclass (e.g., NC06) is typically prepared via condensation of malonyl chloride derivatives with thiocyanates or via kojic acid‑based three‑component reactions, representing a distinct synthetic entry that may not be compatible with the same building blocks or protecting‑group strategies required for the target compound [2]. For laboratories planning to synthesise or derivatise the compound in‑house, the choice of scaffold therefore dictates the required starting materials and reaction conditions.

Synthetic Methodology Heterocyclic Chemistry Library Synthesis

7H-Azeto[2,1-b]pyrano[2,3-e][1,3]oxazine (CAS 411231-32-8): Evidence‑Based Application Scenarios for Procurement Decision‑Making


Fragment‑Based Drug Discovery for Bromodomain‑Containing Epigenetic Targets

The target compound’s low molecular weight (161.16 g·mol⁻¹), moderate lipophilicity (LogP 1.38), and small polar surface area (21.70 Ų) align with fragment‑like physicochemical criteria . The pyrano‑oxazine chemotype has been structurally validated as a bromodomain‑binding scaffold through crystallographic studies of NS5 in complex with BRD2 BD1 and BD2 [1]. Laboratories engaged in fragment‑based screening or structure‑guided optimisation of BET bromodomain inhibitors may prioritise this compound as a novel starting fragment that combines the validated pyrano‑oxazine pharmacophore with the conformational constraint of an azetidine ring fusion, potentially offering differentiated selectivity relative to larger, more functionalised pyrano‑oxazine leads such as NS5 (KD ∼1.3 µM) [1].

Medicinal Chemistry Scaffold‑Hopping Campaigns Targeting CNS‑Penetrant Chemical Probes

With a computed LogP of 1.38 and TPSA of 21.70 Ų, the target compound sits within the favourable physicochemical range for CNS drug‑likeness (typically LogP 1–4, TPSA < 60–70 Ų) . This contrasts with larger pyrano‑oxazine derivatives that carry additional polar substituents and higher molecular weights, which may limit blood‑brain barrier penetration [2]. Medicinal chemistry teams seeking CNS‑exposed chemical probes for targets such as BRD2, which is implicated in glioblastoma, may find the target compound a more attractive starting point for permeability optimisation compared with NS5 or NC06 [1][2].

Custom Synthesis and Library Production for Azeto‑Fused Heterocycle Exploration

The azeto[2,1-b]pyrano[2,3-e] ring fusion is accessible via [2+2] ketenimine cycloaddition chemistry, providing a synthetic entry point distinct from condensation‑based routes used for pyrano‑dione analogs [3]. Contract research organisations (CROs) and in‑house synthesis laboratories building focused libraries of azeto‑fused heterocycles for diversity‑oriented synthesis can use the target compound as a key intermediate or scaffold for further derivatisation. The availability of verified analytical identifiers (SMILES, InChIKey, CAS) ensures that the correct scaffold is procured, avoiding confusion with the saturated dioxino‑fused analog (CAS 785051‑80‑1) or pyrano‑dione isomers .

Physicochemical Reference Standard for Oxazine‑Containing Compound Collections

Given its fully unsaturated tricyclic core and fully computed property profile—density 1.423 g/cm³, boiling point 407.26 °C, refractive index 1.703, LogP 1.38, TPSA 21.70 Ų—the target compound can serve as a well‑characterised reference standard for calibrating computational property predictions (e.g., LogP, TPSA algorithms) on oxazine‑containing compound libraries . For analytical chemistry and cheminformatics teams, a compound with multiple computed and experimentally verifiable properties provides a benchmark for validating in silico models applied to heterocyclic screening collections.

Quote Request

Request a Quote for 7H-Azeto[2,1-b]pyrano[2,3-e][1,3]oxazine(9CI)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.